molecular formula C12H15ClN2O B6334825 1-(4-Chlorobenzoyl)-3-methylpiperazine CAS No. 1240574-43-9

1-(4-Chlorobenzoyl)-3-methylpiperazine

Cat. No. B6334825
CAS RN: 1240574-43-9
M. Wt: 238.71 g/mol
InChI Key: WDVBCUPJKFNTEH-UHFFFAOYSA-N
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Description

4-Chlorobenzoyl chloride is an acyl chloride . It reacts with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane to yield the respective N-acyl selenophosphoramides .


Synthesis Analysis

4-Chlorobenzoyl chloride may be used in the following studies: Acylation of benzene using different solid acid catalysts such as dodecatungstophosphoric acid (DTPA), DTPA/K-10 clay, K-10, Amberlite, Amberlyst-15, Indion-130, Filtrol-24 clay and sulfated zirconia .


Molecular Structure Analysis

The molecular formula of 4-Chlorobenzoyl chloride is ClC6H4COCl . The molecular weight is 175.01 .


Chemical Reactions Analysis

4-Chlorobenzoyl chloride reacts with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane .


Physical And Chemical Properties Analysis

4-Chlorobenzoyl chloride is a liquid with a refractive index of 1.578 (lit.) . It has a boiling point of 102-104 °C/11 mmHg (lit.) and a melting point of 11-14 °C (lit.) . The density is 1.365 g/mL at 20 °C (lit.) .

Scientific Research Applications

1-(4-Chlorobenzoyl)-3-methylpiperazine has been used in a variety of scientific research applications. It has been used as a substrate in the synthesis of pharmaceuticals, such as antifungal agents and non-steroidal anti-inflammatory drugs. This compound has also been used in the synthesis of dyes, optical brighteners, and other organic compounds. Additionally, this compound has been used in the synthesis of polymers and in the development of new catalysts.

Advantages and Limitations for Lab Experiments

1-(4-Chlorobenzoyl)-3-methylpiperazine has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is soluble in aqueous solutions. Additionally, it is relatively inexpensive and can be stored for long periods of time without degradation. However, there are some limitations to using this compound in laboratory experiments. It is not very stable and can degrade over time, and it can react with other compounds to form new compounds. Additionally, it can be toxic in high concentrations.

Future Directions

There are several potential future directions for 1-(4-Chlorobenzoyl)-3-methylpiperazine research. One potential direction is to explore its potential as a therapeutic agent for the treatment of various diseases. Additionally, further research could be done to explore its potential as a catalyst in the synthesis of organic compounds. Additionally, further research could be done to explore its potential as a substrate in the synthesis of pharmaceuticals. Finally, further research could be done to explore its potential as a dye or optical brightener.

Synthesis Methods

1-(4-Chlorobenzoyl)-3-methylpiperazine can be synthesized using a variety of methods. The most common method is the reaction of 4-chlorobenzoyl chloride and 3-methylpiperazine in an aqueous medium. This reaction is carried out in the presence of a base, such as sodium hydroxide, and the resulting product is purified by recrystallization. Other synthesis methods include the reaction of 4-chlorobenzoyl chloride with 3-methylpiperazine in a solvent such as dimethylformamide, and the reaction of 4-chlorobenzonitrile and 3-methylpiperazine in aqueous medium.

Safety and Hazards

4-Chlorobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

(4-chlorophenyl)-(3-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c1-9-8-15(7-6-14-9)12(16)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVBCUPJKFNTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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